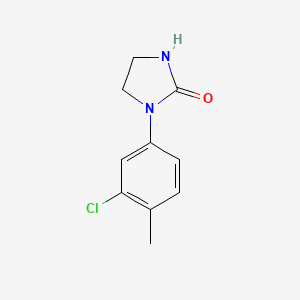

1-(3-Chloro-4-methylphenyl)imidazolidin-2-one

Description

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSGHEFILYXKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-Chloro-4-methylphenyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazolidinone backbone, which is a five-membered ring containing both nitrogen and carbon atoms. The presence of the chloro and methyl substituents on the phenyl ring contributes to its unique chemical properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential roles in:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

- Anticancer Potential : Research has indicated that imidazolidinone derivatives can inhibit specific enzymes involved in cancer progression. For example, compounds similar to this compound have been studied as inhibitors of cytochrome P450 enzymes, which are crucial in steroidogenesis and cancer metabolism .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation.

- Receptor Modulation : The compound may also modulate receptor activity linked to hormonal pathways, impacting conditions such as hormone-dependent cancers .

Case Studies

Several studies have documented the biological effects of imidazolidinone derivatives:

- Antibacterial Activity : A study demonstrated that derivatives of imidazolidinones exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens.

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Structure | Antibacterial, Anticancer | IC50 20 µM (cancer), MIC 25 µg/mL (bacteria) |

| Abiraterone | Structure | CYP17 inhibitor | IC50 5 µM |

| Other Imidazolidinones | Structure | Antimicrobial | MICs ranging from 10 to 50 µg/mL |

Comparaison Avec Des Composés Similaires

Key Structural Analogs:

Physicochemical Properties

Fluorescence and Spectral Data:

- Fluorescence: Substituents significantly impact Stokes shifts and extinction coefficients. For instance, 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) exhibits a molar extinction coefficient of 5083 M⁻¹cm⁻¹, while N-methylation reduces quantum yield (). The chloro and methyl groups in the target compound may similarly influence its photophysical properties.

- Crystallography: X-ray studies of analogs (e.g., 1-(2-pyridyl)imidazolidin-2-ones) reveal bidentate ligand behavior in metal complexes, bonding through pyridine N and imidazolidinone O/S atoms (). The steric bulk of the 4-methyl group in the target compound may affect its coordination geometry.

Antiviral Potential:

Anticancer Activity:

- Copper(II) complexes of 1-(2-pyridyl)imidazolidin-2-ones (e.g., 5j ) exhibit potent cytotoxicity against human tumor cells (). The target compound’s chloro and methyl groups may modulate similar activity by influencing cellular uptake or target interactions.

Anti-Alzheimer’s Activity:

- 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) demonstrates acetylcholinesterase inhibition comparable to donepezil (). The electron-withdrawing chloro group in the target compound may enhance interactions with the enzyme’s active site.

Méthodes De Préparation

Summary Table of Preparation Steps

Research Findings and Practical Notes

- The chlorination and reduction steps for preparing 3-chloro-4-methylaniline are optimized to save raw materials and reduce energy consumption, which is critical for industrial scalability.

- The organocatalytic synthesis of imidazolidin-2-ones represents a modern, efficient approach with rapid reaction times and excellent tolerance of substituents such as chloro and methyl groups, which are present in the target molecule.

- Use of chlorinating agents like POCl3 and PCl5 under controlled reflux enables selective chlorination of pyridine intermediates, which can be adapted for aromatic amine synthesis relevant to the target compound.

- The coupling step requires careful control of reaction conditions to avoid side reactions and ensure high purity of the final product.

- Solvent choice and reaction temperature are critical parameters influencing yield and purity; solvents like toluene, methanol, and acetonitrile are preferred for their compatibility and ease of removal.

Q & A

Q. Table 1: Example Synthetic Routes for Related Derivatives

How is this compound characterized spectroscopically?

Basic

Standard characterization includes:

- ¹H/¹³C NMR : Peaks for the imidazolidin-2-one ring protons (δ 3.5–4.5 ppm) and aryl protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) for the imidazolidinone ring .

- HRMS : Exact mass determination (e.g., [M+H]⁺ = 237.06 for C₁₀H₁₀ClN₂O) .

Advanced : For stereochemical analysis, X-ray crystallography (e.g., SHELX refinement in ) resolves non-planar conformations caused by steric clashes between the chloro-methylphenyl group and the imidazolidinone oxygen .

What structural features influence the conformation of this compound?

Advanced

X-ray studies () reveal that steric interactions between the 3-chloro-4-methylphenyl substituent and the imidazolidin-2-one oxygen enforce a slightly non-planar E configuration . This distortion impacts hydrogen-bonding networks and crystal packing .

Methodological Insight : Use SHELXL () for refining high-resolution crystallographic data. Graph-set analysis () can decode hydrogen-bonding motifs (e.g., R₂²(8) patterns) .

What biological activities are reported for structurally related imidazolidin-2-one derivatives?

Q. Advanced

- Antiviral : Compound 4 () inhibits SARS-CoV-2 Mpro (IC₅₀ = 0.8 µM) via covalent binding to the catalytic cysteine .

- Antibacterial : D31–D34 () target MurA enzyme (MIC = 2–8 µg/mL against S. aureus), disrupting cell wall synthesis .

- Antiparasitic : LPSF/PTS23 () shows schistosomicidal activity (EC₅₀ = 10 µM) by disrupting tegument integrity .

Q. Table 2: Biological Activity of Analogues

| Compound | Target/Activity | Potency | Reference |

|---|---|---|---|

| Compound 4 | SARS-CoV-2 Mpro inhibition | IC₅₀ = 0.8 µM | |

| D31 () | MurA inhibition (S. aureus) | MIC = 2 µg/mL | |

| LPSF/PTS23 | Schistosomicidal | EC₅₀ = 10 µM |

How can computational methods aid in optimizing this compound derivatives?

Q. Advanced

- Molecular Docking : Predict binding poses with targets like SARS-CoV-2 Mpro () or MurA (). Use AutoDock Vina with flexible side chains.

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial activity .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

What challenges arise in crystallizing this compound?

Q. Advanced

- Polymorphism : Steric bulk of the chloro-methylphenyl group can lead to multiple crystal forms.

- Twinned Data : Use SHELXD () for structure solution from twinned crystals.

- Hydrogen Bonding : Optimize solvent (e.g., DMSO/water) to stabilize N–H···O interactions .

How does substituent variation on the aryl ring affect bioactivity?

Q. Advanced

- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antibacterial activity by increasing electrophilicity ().

- Methoxy Groups : Improve solubility but reduce target affinity ().

- Bulkier Substituents : May hinder binding to enzymes with narrow active sites (e.g., SARS-CoV-2 Mpro) .

What analytical techniques are critical for stability studies of this compound?

Q. Basic

- HPLC-PDA : Monitor degradation under stress conditions (pH, temperature).

- TGA/DSC : Assess thermal stability (decomposition onset >200°C for similar compounds) .

- LC-HRMS : Identify oxidative/hydrolytic degradation products .

How can hydrogen-bonding patterns guide crystal engineering?

Advanced

Etter’s graph-set analysis () classifies H-bond motifs (e.g., chains, rings) to predict packing. For example, N–H···O bonds in imidazolidin-2-ones often form C(4) chains , influencing solubility and melting points .

What safety precautions are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.